GSK-3 Inhibitor X

Overview

Description

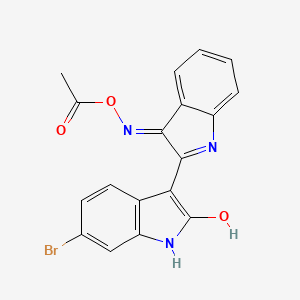

GSK-3 Inhibitor X, also known as BIO-Acetoxime or (2ʹZ,3ʹE)-6-Bromoindirubin-3ʹ-acetoxime, is a small molecule that controls the biological activity of GSK-3 . It is primarily used for Phosphorylation & Dephosphorylation applications . It exhibits greater selectivity for GSK-3α/β (IC 50 = 10 nM) over Cdk5/p25, Cdk2/A, and Cdk1/B .

Physical And Chemical Properties Analysis

GSK-3 Inhibitor X is a dark purple solid with a molecular weight of 398.21 . It is soluble in DMSO at 10 mg/mL . It should be stored at 2-8°C, protected from light, and is okay to freeze .Scientific Research Applications

WNT Pathway Activation

BIO-Acetoxime is a potent inhibitor of GSK3α and GSK3β . By inhibiting GSK3β, BIO-Acetoxime blocks β-catenin phosphorylation and degradation, thereby allowing it to activate transcription of WNT pathway-controlled genes .

Immunology

BIO-Acetoxime has been found to inhibit CD8+ effector T cell differentiation . This could have potential implications in the treatment of autoimmune diseases and in the development of immunotherapies.

Antiviral Activity

BIO-Acetoxime has shown anti-HSV-1 activity. It inhibits the viral replication of HSV-1, and its release . It also blocks the expression of HSV-1 genes, such as ICP0 and ICP27 .

Neurodegenerative Disorders

GSK-3 inhibitors, like BIO-Acetoxime, are linked with neurodegenerative disorders. They are involved in cytoskeleton organization, the mammalian target of rapamycin (mTOR)/autophagy axis, and mitochondria . Inhibiting GSK-3 can improve memory deficits and cognitive function .

Cancer Treatment

GSK-3β inhibitors could be used in the treatment of human key diseases, such as cancer . Many small-molecule inhibitors of GSK-3β were explored for their effects in cancer treatment .

Diabetes Type II

GSK-3β plays a role in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins . Therefore, GSK-3β inhibitors could be employed to target diseases like type-II diabetes .

Mechanism of Action

Mode of Action

BIO-Acetoxime interacts with its targets, GSK-3α and GSK-3β, by binding to the ATP-binding pocket . This interaction inhibits the activity of GSK-3, thereby blocking the phosphorylation and degradation of β-catenin . This allows β-catenin to activate the transcription of WNT pathway-controlled genes .

Biochemical Pathways

The primary biochemical pathway affected by BIO-Acetoxime is the WNT signaling pathway . By inhibiting GSK-3, BIO-Acetoxime prevents the degradation of β-catenin, a key component of the WNT pathway . This leads to the activation of WNT pathway-controlled genes .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of a compound . Factors such as the compound’s chemical structure, its interactions with biological systems, and the route of administration can all influence its ADME properties .

Result of Action

The inhibition of GSK-3 by BIO-Acetoxime has several molecular and cellular effects. It has been shown to relieve Herpes Simplex Virus-1 (HSV-1) induced cytopathic effects and apoptosis . Furthermore, it suppresses the expression of HSV-1 genes, such as ICP0 and ICP27 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BIO-Acetoxime. Factors such as temperature and pH can affect the structure and function of enzymes, including GSK-3 . Changes in these factors can disrupt the hydrogen bonds within enzymes, causing them to denature and potentially affecting the efficiency with which they catalyze reactions .

Future Directions

GSK-3 Inhibitor X is a promising drug discovery target for treating multiple pathological disorders . Over the last decade, a range of newly developed GSK-3 inhibitors of diverse chemotypes and inhibition modes has been developed . The dramatic increase in the indications that were tested from mood and behavior disorders, autism and cognitive disabilities, to neurodegeneration, brain injury, and pain . This remarkable volume of information being generated undoubtedly reflects the great interest, as well as the intense hope, in developing potent and safe GSK-3 inhibitors in clinical practice .

properties

IUPAC Name |

[(E)-[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3/b22-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDSYNWJCPDHLL-CJLVFECKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/N=C/1\C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648024 | |

| Record name | 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

667463-85-6 | |

| Record name | 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 667463-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Ethanonaphth[2,3-b]oxirene-8,9-dione, 1a,2,7,7a-tetrahydro-, (1aalpha,2alpha,7alpha,7aalpha)- (9](/img/no-structure.png)

![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)